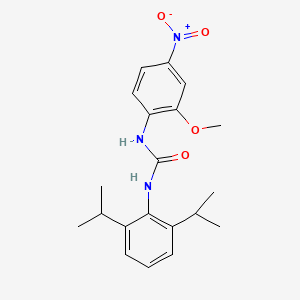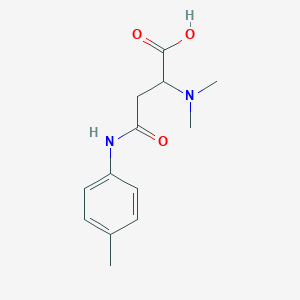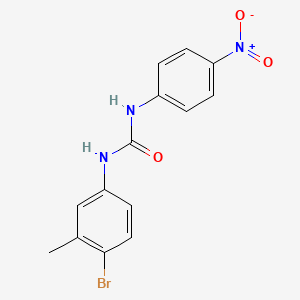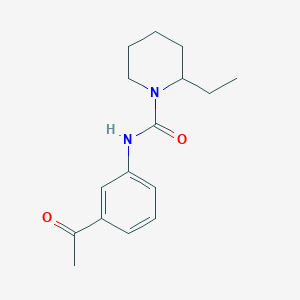![molecular formula C20H23NO2S B4128306 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B4128306.png)
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Vue d'ensemble
Description
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as MPCC, is a potent inhibitor of a protein called protein disulfide isomerase (PDI). PDI is an important enzyme that plays a crucial role in the folding and maturation of proteins. MPCC has been shown to have potential applications in the field of cancer research, as well as in the treatment of viral infections.
Mécanisme D'action
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by binding to the active site of PDI, thereby inhibiting its activity. PDI is involved in the formation of disulfide bonds in proteins, which is crucial for their proper folding and function. By inhibiting PDI, 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine disrupts the proper folding of proteins and induces cellular stress, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to have antiviral properties. It has been shown to inhibit the replication of several types of viruses, including HIV, hepatitis C, and dengue virus. 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its potency and specificity for PDI. This makes it a valuable tool for studying the role of PDI in various biological processes. However, one limitation of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One area of interest is the development of more potent and selective PDI inhibitors. Another area of interest is the development of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine-based therapies for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanisms underlying the antiviral and anti-inflammatory properties of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Applications De Recherche Scientifique
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential applications in cancer research. PDI is overexpressed in many types of cancer, and its inhibition by 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells. 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15-5-7-16(8-6-15)14-23-18-10-9-17(13-19(18)22-2)20(24)21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZTRFJDKEJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4128230.png)


![dimethyl 3-methyl-5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4128263.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide](/img/structure/B4128278.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4128287.png)
![N-[4-(diethylamino)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4128294.png)
![methyl 5-ethyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128301.png)




![4-methoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4128332.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128346.png)